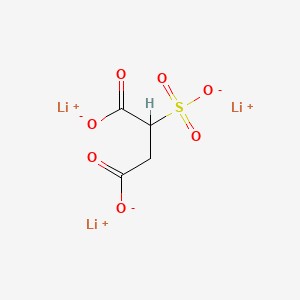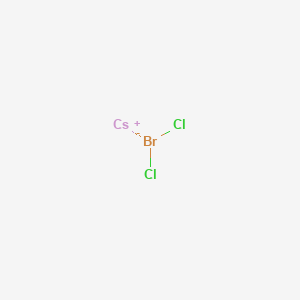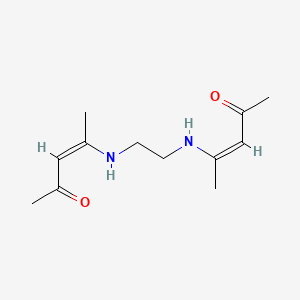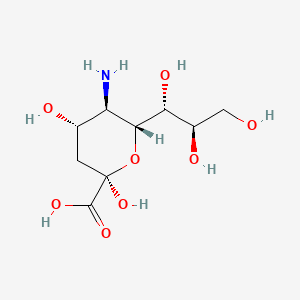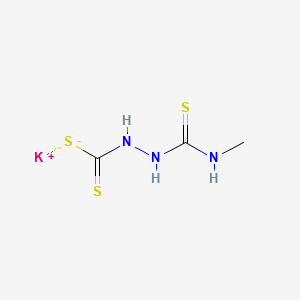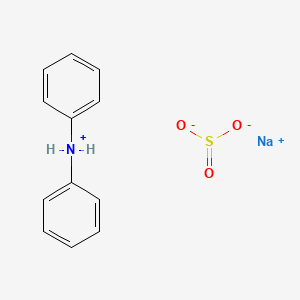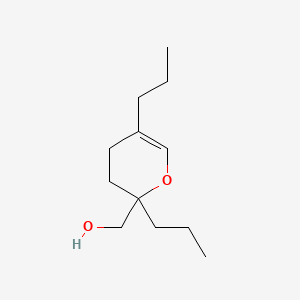
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is an organic compound with the molecular formula C11H20O2 It is a derivative of dihydropyran, characterized by the presence of two propyl groups and a hydroxymethyl group attached to the pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with propylmagnesium bromide, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to achieve the desired level of saturation in the pyran ring.
化学反応の分析
Types of Reactions
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2,5-dipropyl-2H-pyran-2-carboxylic acid.
Reduction: Formation of 3,4,5,6-tetrahydro-2,5-dipropyl-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the reagent used.
科学的研究の応用
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The propyl groups may contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the propyl and hydroxymethyl groups.
2-Hydroxymethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the propyl groups.
3,4-Dihydro-2,5-dipropyl-2H-pyran: Lacks the hydroxymethyl group.
Uniqueness
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both propyl and hydroxymethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
84642-62-6 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
(2,5-dipropyl-3,4-dihydropyran-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9,13H,3-8,10H2,1-2H3 |
InChIキー |
USQXTJUNNFVXKE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=COC(CC1)(CCC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




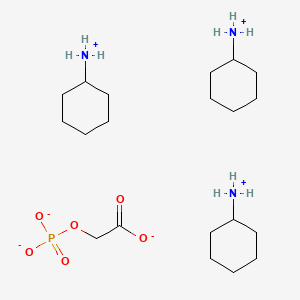
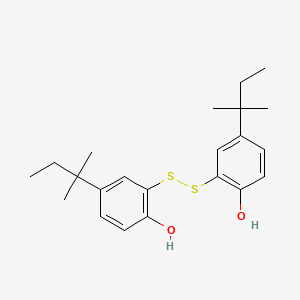
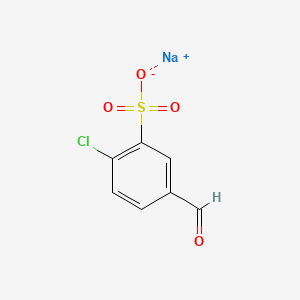
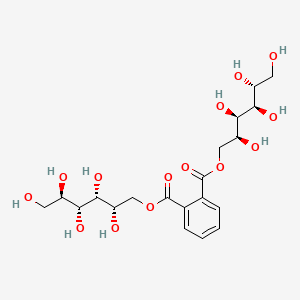
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
